3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
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Overview
Description
3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a fluorine atom at the 3-position and a carboxylic acid group at the 6-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as fluorinating agents and carboxylating agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,2-b]pyridine oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and carboxylic acid group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, making the compound valuable in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom and carboxylic acid group, resulting in different chemical properties and biological activities.
3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
1H-pyrazolo[3,4-b]pyridine: A related heterocyclic compound with different ring fusion, affecting its chemical behavior and applications.
Uniqueness
3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. The carboxylic acid group also contributes to its solubility and ability to form hydrogen bonds, making it a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H5FN2O2 |
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Molecular Weight |
180.14 g/mol |
IUPAC Name |
3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6/h1-3,10H,(H,12,13) |
InChI Key |
HZUBLZCATGPWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2F)C(=O)O |
Origin of Product |
United States |
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